![molecular formula C17H18N4O4S B2615125 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034335-16-3](/img/structure/B2615125.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula C22H31N3O11 and a molecular weight of approximately 513.50 g/mol. It contains multiple functional groups that contribute to its biological activity, including a sulfonamide moiety and a pyrrolidine ring.
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant anticonvulsant activity. For instance, one study highlighted the effectiveness of a related compound in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) Test : ED50 = 59.4 mg/kg
- 6 Hz Seizure Model : ED50 = 22.4 mg/kg
These results suggest that compounds with similar structures may act through multiple mechanisms, including sodium/calcium channel modulation and TRPV1 receptor antagonism .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown potential in pain management. The lead compound from a related study demonstrated efficacy in the formalin-induced tonic pain model, indicating its ability to modulate pain pathways effectively .
The biological activity of this compound may be attributed to its ability to interact with various ion channels and receptors involved in neurotransmission and pain signaling pathways. Specific mechanisms include:
- Inhibition of Sodium Channels : Reducing neuronal excitability.
- TRPV1 Receptor Antagonism : Decreasing pain perception.
These actions contribute to both anticonvulsant and analgesic properties, making it a candidate for further pharmacological development .
Study on Hybrid Pyrrolidine Derivatives
A focused study investigated a series of hybrid pyrrolidine derivatives similar to our compound. The findings indicated that these compounds exhibited broad-spectrum protective activity against seizures and pain:
Compound | ED50 (mg/kg) | Activity Type |
---|---|---|
Compound 22 | 23.7 | Anticonvulsant (MES) |
Compound 22 | 59.4 | Anticonvulsant (PTZ) |
Compound 22 | 22.4 | Anticonvulsant (6 Hz) |
Compound 22 | - | Antinociceptive |
This table summarizes the efficacy of the lead compound in various biological assays .
Pharmacokinetic Profile
In vitro assays assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for the lead compounds derived from similar structures. Such profiles are crucial for determining the viability of these compounds as therapeutic agents for epilepsy and neuropathic pain .
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7,9,12,19H,5-6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWDCSBTHZDVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.